molecular formula C13H10ClN3O2 B3128957 N-(4-chlorophenyl)-3-nitrobenzenecarboximidamide CAS No. 339009-82-4

N-(4-chlorophenyl)-3-nitrobenzenecarboximidamide

Cat. No. B3128957
CAS RN: 339009-82-4
M. Wt: 275.69 g/mol
InChI Key: OVONPFNPJSORFP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-nitrobenzenecarboximidamide , also known as N-(p-chlorophenyl)maleimide , is a chemical compound with the molecular formula C10H6ClNO2 . It has a molar mass of approximately 207.62 g/mol . The compound’s structure consists of a nitrobenzene ring with a carboximidamide functional group attached to a 4-chlorophenyl substituent .


Molecular Structure Analysis

The compound’s molecular structure features a nitro group (-NO2) and a carboximidamide group (-C(=NH)-NH2) attached to the central benzene ring. The 4-chlorophenyl substituent is positioned ortho to the nitro group. The InChI representation is: InChI=1S/C10H6ClNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6 .


Physical And Chemical Properties Analysis

  • Spectral Data : Available spectra include 3 NMR , 1 FTIR , and 2 MS (GC) .

Scientific Research Applications

Antiviral Activity

The compound has been used in the synthesis of new derivatives that have shown certain antiviral activities . Specifically, compounds with similar structures have shown anti-tobacco mosaic virus activity .

Nonlinear Optics

The compound has potential applications in nonlinear optics . Studies have confirmed its use in second and third harmonic generation at different characteristic wavelengths . The static and dynamic polarizability of the compound is found to be many-fold higher than that of urea .

Optoelectronic Device Fabrication

The compound’s superior properties in nonlinear optics suggest that it could be applied in the fabrication of optoelectronic devices . Its high second and third harmonic generation values make it a promising candidate for such applications .

Antibacterial and Antibiofilm Activities

Although not directly related to “N-(4-chlorophenyl)-3-nitrobenzenecarboximidamide”, compounds with similar structures have been studied for their antibacterial and antibiofilm activities . This suggests potential applications in these areas.

Synthesis of New Derivatives

The compound serves as a starting point for the synthesis of new derivatives . These new compounds can have a wide range of applications, depending on their properties .

Agricultural Applications

Compounds with similar structures have been reported to possess antifungal properties and potential agricultural applications . This suggests that “N-(4-chlorophenyl)-3-nitrobenzenecarboximidamide” could also have potential uses in agriculture.

properties

IUPAC Name

N'-(4-chlorophenyl)-3-nitrobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c14-10-4-6-11(7-5-10)16-13(15)9-2-1-3-12(8-9)17(18)19/h1-8H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVONPFNPJSORFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601239953
Record name N-(4-Chlorophenyl)-3-nitrobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3-nitrobenzenecarboximidamide

CAS RN

339009-82-4
Record name N-(4-Chlorophenyl)-3-nitrobenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339009-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)-3-nitrobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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